molecular formula C20H21NO5S B2991073 1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797858-85-5

1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2991073
CAS No.: 1797858-85-5
M. Wt: 387.45
InChI Key: VTGYFCAZCYBGMF-UHFFFAOYSA-N
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Description

The compound 1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic isobenzofuran derivative featuring a piperidin ring fused at the 3'-position and a sulfonyl group substituted with a 2-methoxy-5-methylphenyl moiety. This structure combines a rigid spirocyclic core with a sulfonamide functional group, which is commonly associated with enhanced binding affinity and metabolic stability in drug design. Such approaches could theoretically be adapted for its preparation by introducing the sulfonyl group post-cyclization.

Properties

IUPAC Name

1'-(2-methoxy-5-methylphenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-14-8-9-17(25-2)18(12-14)27(23,24)21-11-5-10-20(13-21)16-7-4-3-6-15(16)19(22)26-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGYFCAZCYBGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a member of the spirocyclic compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that combines an isobenzofuran moiety with a piperidine ring. The presence of a methoxy group and a sulfonyl group contributes to its chemical reactivity and biological interactions.

Chemical Structure

ComponentDescription
Core Structure Spiro[isobenzofuran-1,3'-piperidin]
Functional Groups Methoxy, Sulfonyl
Molecular Formula C18H23N2O3S

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance, studies on related spirocyclic compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several spirocyclic derivatives against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 10 µM, indicating moderate potency compared to established chemotherapeutic agents .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is mediated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to cell death.

Antimicrobial Activity

In addition to antitumor effects, the compound has shown promising antimicrobial activity. Similar derivatives have been tested against various bacterial strains, demonstrating significant inhibition of growth.

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 15 µg/mL
Escherichia coli 20 µg/mL
Pseudomonas aeruginosa 25 µg/mL

Neuroprotective Effects

Recent studies suggest that spirocyclic compounds may also possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation.

Research Findings

A study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. The results indicated a reduction in neuronal apoptosis and improved cognitive function in treated animals .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of This compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, with moderate metabolic stability.

Toxicological Profile

Toxicity assessments indicate that while the compound exhibits low acute toxicity in standard assays, long-term exposure may pose risks, particularly concerning reproductive health and environmental impact.

Comparison with Similar Compounds

Physicochemical Comparison :

  • The sulfonyl group in the target compound increases molecular weight (C₁₉H₁₉NO₅S vs.
  • Fluorinated analogues (e.g., 5-fluoro derivative) may exhibit altered pKa and metabolic stability due to fluorine’s electronegativity .

Computational and Experimental Insights

  • Scaffold-Based Design : highlights the use of spiro-isobenzofuran scaffolds in generative drug discovery. The target compound’s sulfonyl group could position it as a viable candidate for kinase or protease inhibition, akin to CHEMBL2021656 .
  • Crystallographic Data : Related benzofuran derivatives () reveal planar ring systems and intermolecular interactions (e.g., N–H⋯O, C–H⋯O) that stabilize crystal packing. The target’s sulfonyl group may introduce additional hydrogen-bonding motifs .

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